molecular formula C10H14O B13798253 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone

1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone

Cat. No.: B13798253
M. Wt: 150.22 g/mol
InChI Key: ZSCSKOCBRNWTLB-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylidene group on the cyclohexene ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone typically involves the reaction of cyclohexene derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of cyclohexene with methyl iodide in the presence of a strong base, followed by oxidation to introduce the ethanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactivity of the intermediates and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using reagents like Grignard reagents.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Pd/C, THF

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound shares a similar cyclohexene structure but differs in the position and type of substituents.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another related compound with additional functional groups and a more complex structure.

Uniqueness: 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-methyl-6-methylidenecyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4,10H,2,5-6H2,1,3H3

InChI Key

ZSCSKOCBRNWTLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(=C)C1)C(=O)C

Origin of Product

United States

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